molecular formula C21H21ClN4O B4518629 3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine

3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine

Cat. No.: B4518629
M. Wt: 380.9 g/mol
InChI Key: LKOPUNVGVAKJIC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a chlorophenyl group and a methoxyphenyl piperazine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazine ring.

    Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate compound with 2-methoxyphenyl piperazine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of chlorophenyl pyridazine oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine compounds with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as dopamine receptors. As a potent and selective dopamine D4 receptor ligand , it binds to these receptors and modulates their activity, influencing various neurological pathways and potentially offering therapeutic benefits in conditions like schizophrenia and Parkinson’s disease.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-27-20-5-3-2-4-19(20)25-12-14-26(15-13-25)21-11-10-18(23-24-21)16-6-8-17(22)9-7-16/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOPUNVGVAKJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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